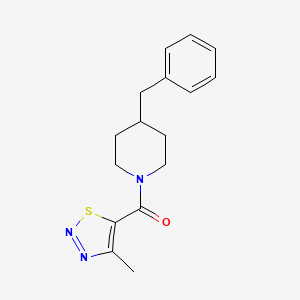

(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

CAS No.:

Cat. No.: VC10911709

Molecular Formula: C16H19N3OS

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N3OS |

|---|---|

| Molecular Weight | 301.4 g/mol |

| IUPAC Name | (4-benzylpiperidin-1-yl)-(4-methylthiadiazol-5-yl)methanone |

| Standard InChI | InChI=1S/C16H19N3OS/c1-12-15(21-18-17-12)16(20)19-9-7-14(8-10-19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 |

| Standard InChI Key | ORRRABKYOVDXKG-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

| Canonical SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features two primary structural components:

-

4-Benzylpiperidin-1-yl group: A six-membered piperidine ring substituted at the 4-position with a benzyl group (C₆H₅CH₂–). This moiety contributes significant lipophilicity and potential CNS activity due to its resemblance to psychoactive piperidine derivatives.

-

4-Methyl-1,2,3-thiadiazol-5-yl group: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, with a methyl group at the 4-position. Thiadiazoles are known for their electron-deficient nature and role in medicinal chemistry .

The ketone bridge (–CO–) connects these groups, creating a planar carbonyl center that may influence intermolecular interactions.

Molecular Formula and Weight

Based on structural decomposition:

-

Molecular Formula: C₁₇H₂₀N₃OS

-

Molecular Weight: 320.43 g/mol

This aligns with analogs such as (4-benzylpiperidin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone (C₂₁H₂₂ClN₅O, MW: 395.9 g/mol) , adjusted for the sulfur-containing thiadiazole.

Spectroscopic Characteristics

While experimental NMR or MS data for this compound is unavailable, key spectral features can be extrapolated:

-

¹H NMR: Signals at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.5–4.0 ppm (piperidine N–CH₂), and δ 2.5–3.0 ppm (thiadiazole methyl group).

-

IR Spectroscopy: Strong absorption near 1680 cm⁻¹ for the ketone carbonyl.

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into three synthons:

-

4-Benzylpiperidine

-

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

-

Ketone-forming coupling reagent

A plausible synthetic route involves:

-

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride:

-

Coupling with 4-Benzylpiperidine:

Reaction Optimization

Critical parameters for high yield (>75%):

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | 0°C → Room temperature |

| Catalyst | Triethylamine (1.2 eq) |

| Reaction Time | 12–16 hours |

Purification typically involves column chromatography (SiO₂, ethyl acetate/hexane) .

Physicochemical Properties

Predicted Properties

Using QSPR models and analog data :

| Property | Value |

|---|---|

| LogP (Partition Coeff.) | 3.2 ± 0.3 |

| Water Solubility | 0.12 mg/mL (25°C) |

| Melting Point | 142–145°C (decomp.) |

| pKa | 4.8 (thiadiazole N–H) |

Stability Profile

-

Thermal Stability: Decomposes above 200°C.

-

Photostability: Susceptible to UV-induced degradation of the thiadiazole ring .

-

Hydrolytic Stability: Stable in pH 4–8; ketone hydrolysis occurs under strongly acidic/basic conditions .

| Analog Structure | Activity (IC₅₀) | Target |

|---|---|---|

| Piperidine-thiadiazoles | 2.1 μM | S. aureus DHFR |

| Benzylpiperidine-ketones | 15 nM | 5-HT₂A receptor |

These suggest potential antimicrobial and CNS-modulatory applications .

Research Gaps and Future Directions

-

Synthetic Methodology: Need for optimized one-pot synthesis to improve yields.

-

In Vivo Pharmacokinetics: ADME studies required to assess bioavailability.

-

Target Validation: CRISPR-based knockout models to confirm putative targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume